molecular formula C20H22ClN5O3 B2965535 N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide CAS No. 1170490-02-4

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide

Cat. No. B2965535
CAS RN: 1170490-02-4
M. Wt: 415.88
InChI Key: GLSRLTPZRBUSQP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide is a useful research compound. Its molecular formula is C20H22ClN5O3 and its molecular weight is 415.88. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

A study by Kumar and Joshi (2007) describes the synthesis and spectral analysis of novel 3H-1,5-benzodiazepine derivatives, which share similar structural motifs with the compound . These derivatives were synthesized through chlorination and condensation reactions, characterized by elemental analysis, and subjected to spectral studies. The methodological approach provides a foundation for the synthesis of complex molecules such as N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide, highlighting the chemical versatility and applicability of such compounds in research (Kumar & Joshi, 2007).

Biological Activity

The biological activity of similar molecules has been extensively studied, indicating their potential in medical research. For example, the synthesis and evaluation of novel benzodiazepine derivatives, including their antimicrobial, antifungal, and anthelmintic activities, were explored by Kumar and Joshi (2007). These studies demonstrate the pharmacological relevance of such compounds, suggesting that N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide may also possess significant biological activities worth investigating (Kumar & Joshi, 2007).

Antimicrobial and Antifungal Applications

Another research by Kumar and Joshi (2009) on novel 1H-1,4-diazepines containing pyrazolopyrimidinone moiety revealed these compounds' antimicrobial and antifungal properties. Such studies underscore the potential of N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide in contributing to the development of new antimicrobial agents, showcasing the compound's applicability in addressing resistance issues in infectious disease management (Kumar & Joshi, 2009).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O3/c1-11-9-19(28)24-20(22-11)26-13(3)15(12(2)25-26)6-8-18(27)23-16-10-14(21)5-7-17(16)29-4/h5,7,9-10H,6,8H2,1-4H3,(H,23,27)(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSRLTPZRBUSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=C(C(=N2)C)CCC(=O)NC3=C(C=CC(=C3)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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